molecular formula C13H7Cl3 B1347343 2,4,7-Trichloro-9h-fluorene CAS No. 7061-81-6

2,4,7-Trichloro-9h-fluorene

Cat. No.: B1347343
CAS No.: 7061-81-6
M. Wt: 269.5 g/mol
InChI Key: MXDREDYHROHHGJ-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-9H-fluorene is a chlorinated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three chlorine atoms at the 2, 4, and 7 positions on the fluorene ring. It has a molecular formula of C13H7Cl3 and a molecular weight of 269.55 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-9H-fluorene typically involves the chlorination of fluorene. One common method is the reaction of fluorene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichloro-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,7-Trichloro-9H-fluorene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,7-Trichloro-9H-fluorene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • 2,7-Dichloro-9H-fluorene
  • 2,4-Dichloro-9H-fluorene
  • 2,4,7-Tribromo-9H-fluorene

Comparison: 2,4,7-Trichloro-9H-fluorene is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and physical properties. Compared to its dichloro analogs, it exhibits different reactivity and stability. The presence of three chlorine atoms also enhances its potential biological activity compared to compounds with fewer halogen substitutions .

Properties

IUPAC Name

2,4,7-trichloro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDREDYHROHHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990831
Record name 2,4,7-Trichloro-9H-fluorene
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Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7061-81-6
Record name NSC 73078
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Record name NSC73078
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Record name 2,4,7-Trichloro-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,7-Trichlorofluorene
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